2,6-Dichloro-4-methylbenzoyl chloride
Description
2,6-Dichloro-4-methylbenzoyl chloride is a benzoyl chloride derivative featuring chlorine substituents at the 2- and 6-positions and a methyl group at the 4-position of the aromatic ring. This arrangement confers distinct electronic and steric properties: the electron-withdrawing chlorine atoms enhance the electrophilicity of the carbonyl carbon, while the methyl group provides mild electron-donating effects.
The compound is typically synthesized via treatment of 2,6-dichloro-4-methylbenzoic acid with oxalyl chloride in dichloromethane (DCM), catalyzed by dimethylformamide (DMF), following standard protocols for acid chloride preparation .
Properties
Molecular Formula |
C8H5Cl3O |
|---|---|
Molecular Weight |
223.5 g/mol |
IUPAC Name |
2,6-dichloro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl3O/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3 |
InChI Key |
OSGGFKOSGNTQAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Bromobenzoyl Chloride
- Substituents : Single para-bromo group.
- Electronic Effects : Bromine, being less electronegative but more polarizable than chlorine, creates a weaker electron-withdrawing effect. This results in moderate electrophilicity at the carbonyl carbon compared to the target compound.
- Reactivity : Less reactive in nucleophilic acyl substitution due to reduced activation of the carbonyl group.
- Safety : Requires stringent handling precautions, including immediate skin decontamination and respiratory protection, as detailed in its safety data sheet (SDS) .
3,5-Dibromo-4-methoxybenzoyl Chloride
- Substituents : Meta-bromo and para-methoxy groups.
- Electronic Effects : The methoxy group donates electrons via resonance, counteracting the electron-withdrawing effects of bromine. This reduces carbonyl electrophilicity significantly compared to the target compound.
- Applications: Used in the synthesis of Tenovin-36, a thiourea-based anticancer agent, highlighting its utility in medicinal chemistry despite lower reactivity .
2,6-Dimethoxy-4-(trifluoromethyl)benzoyl Chloride
- Substituents : Ortho-methoxy and para-trifluoromethyl groups.
- Electronic Effects : Methoxy groups donate electrons, while the trifluoromethyl group withdraws electrons, creating a balanced electronic profile. This results in intermediate electrophilicity compared to the target compound.
- Physical Properties : Higher molecular weight (268.62 g/mol) due to fluorine and methoxy substituents .
Data Table: Comparative Analysis
Research Findings and Implications
Meta-substituted analogs (e.g., 3,5-dibromo-4-methoxybenzoyl chloride) exhibit reduced steric effects but lower reactivity due to electronic modulation .
Electron-Withdrawing vs. Electron-Donating Groups :
- The target compound’s 2,6-dichloro substituents enhance electrophilicity more effectively than single para-halogenated derivatives (e.g., 4-bromobenzoyl chloride). However, electron-donating groups like methoxy or methyl can mitigate this effect .
Safety and Handling :
- All benzoyl chlorides require rigorous safety measures, including inert atmosphere handling and immediate decontamination. Increased halogen content (e.g., multiple chlorines) may elevate corrosiveness .
Applications in Synthesis :
- The target compound’s reactivity profile makes it suitable for synthesizing sterically demanding acylated products, whereas derivatives with methoxy or trifluoromethyl groups are preferred in contexts requiring controlled reactivity .
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